molecular formula C7H8Cl2FN B6191666 3-chloro-2-fluoro-6-methylaniline hydrochloride CAS No. 2648957-70-2

3-chloro-2-fluoro-6-methylaniline hydrochloride

Cat. No.: B6191666
CAS No.: 2648957-70-2
M. Wt: 196
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Description

3-chloro-2-fluoro-6-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro, fluoro, and methyl group attached to the benzene ring, along with an amine group. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-6-methylaniline hydrochloride typically involves multiple steps. One common method is the nitration of an appropriate precursor, followed by reduction to form the amine group, and subsequent halogenation to introduce the chloro and fluoro substituents . The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-6-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-chloro-2-fluoro-6-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-2-fluoro-6-methylaniline hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of the chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include nucleophilic substitution and electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-fluoro-6-methylaniline hydrochloride is unique due to the specific combination of chloro, fluoro, and methyl groups, which confer distinct reactivity and applications compared to other aniline derivatives.

Properties

CAS No.

2648957-70-2

Molecular Formula

C7H8Cl2FN

Molecular Weight

196

Purity

95

Origin of Product

United States

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